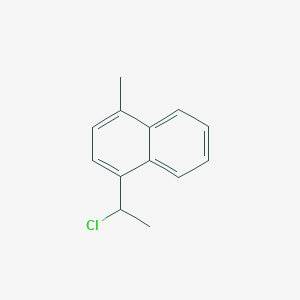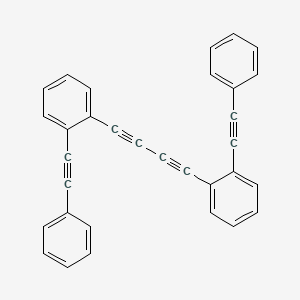
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is an organic compound with the molecular formula C16H10. It is also known by other names such as diphenylbutadiyne and diphenyldiacetylene . This compound is characterized by its unique structure, which includes two benzene rings connected by a butadiyne linkage, making it a member of the polyynes family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] typically involves the coupling of phenylacetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of oxygen or air as the oxidant and a base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylacetylene: Similar structure but with a single triple bond between the phenyl groups.
1,4-Diphenylbutadiene: Contains a butadiene linkage instead of a butadiyne linkage.
1,4-Diphenyl-1,3-butadiene: Similar but with a different arrangement of double bonds.
Uniqueness
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[2-(phenylethynyl)-] is unique due to its extended conjugated system, which imparts distinct electronic and optical properties . This makes it particularly valuable in the development of advanced materials and in various research applications .
Eigenschaften
CAS-Nummer |
653604-08-1 |
|---|---|
Molekularformel |
C32H18 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-(2-phenylethynyl)-2-[4-[2-(2-phenylethynyl)phenyl]buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C32H18/c1-3-13-27(14-4-1)23-25-31-21-11-9-19-29(31)17-7-8-18-30-20-10-12-22-32(30)26-24-28-15-5-2-6-16-28/h1-6,9-16,19-22H |
InChI-Schlüssel |
FBWIPZCRTPSGLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC#CC3=CC=CC=C3C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)
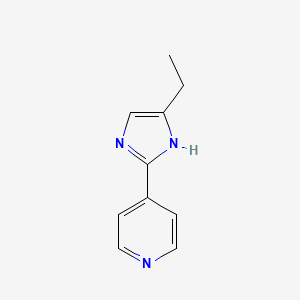
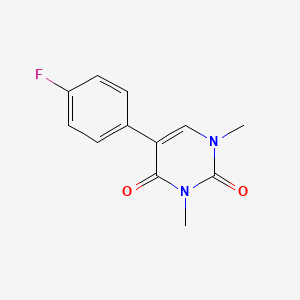
![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
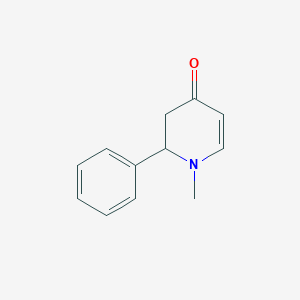
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
